7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester
CAS No.: 1541-27-1
Cat. No.: VC17161560
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1541-27-1 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | ethyl 7-azabicyclo[4.1.0]heptane-7-carboxylate |
| Standard InChI | InChI=1S/C9H15NO2/c1-2-12-9(11)10-7-5-3-4-6-8(7)10/h7-8H,2-6H2,1H3 |
| Standard InChI Key | OUTFGWXEJGNNGD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1C2C1CCCC2 |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The compound’s systematic name, 7-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, reflects its bicyclic framework and substituents. The prefix azabicyclo denotes the presence of a nitrogen atom within the bicyclic system, while the [4.1.0] notation specifies the ring sizes: a seven-membered ring (4 + 1 + 0 + 2 bridgehead atoms) fused with a cyclopropane ring . The ethyl ester group (-COOEt) is appended to the nitrogen-containing bridgehead carbon.
Molecular Geometry
The bicyclo[4.1.0]heptane core imposes significant steric strain due to the fused cyclopropane ring, which restricts conformational flexibility. X-ray crystallographic studies of analogous compounds, such as tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate, reveal a puckered geometry with bond angles deviating from ideal tetrahedral values . The nitrogen atom adopts a pyramidal configuration, contributing to the compound’s basicity and nucleophilic reactivity.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₅NO₂ | |
| Molecular weight | 169.22 g/mol | |
| SMILES notation | CCOC(=O)N1C2CCCCC12 | |
| InChI key | BSNWDRNVZCODIM-OKKRDJTBSA-N |
Synthetic Pathways
Patent-Based Synthesis
A landmark method for synthesizing 7-azabicyclo[4.1.0]heptane derivatives is detailed in AU7961700A . The process involves four sequential steps:
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Epoxide-Amine Reaction: Epoxide (I) reacts with amine (II) to form aminodiol (III), leveraging nucleophilic ring-opening of the epoxide.
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Sulfonylation: Aminodiol (III) undergoes sulfonylation with agents like mesyl chloride in the presence of a base (e.g., triethylamine), yielding azabicyclohept-2-ene (IV).
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Lewis Acid-Catalyzed Esterification: Azabicyclohept-2-ene (IV) reacts with ethanol in the presence of a Lewis acid (e.g., BF₃·OEt₂), facilitating esterification to form azabicyclohept-3-ene (VI).
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Deprotection: The 7-position substituent (R²) is removed under acidic or basic conditions, yielding the final ethyl ester .
Alternative Routes
Comparative studies highlight intramolecular cyclization of nitro-substituted precursors as a viable alternative. For instance, (1S,6S)-1-nitro-7-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can be reduced to the target compound via catalytic hydrogenation . This method offers enantioselectivity but requires stringent control over reaction conditions to avoid over-reduction.
Physicochemical Properties
Thermal Stability
While direct data on the ethyl ester’s melting or boiling points are scarce, analogues such as tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate exhibit melting points near 80–85°C . The ethyl ester’s lower molecular weight suggests marginally reduced thermal stability compared to bulkier esters.
Spectroscopic Features
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IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O ester) confirm the ester functionality.
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NMR Spectroscopy: ¹H NMR spectra display characteristic signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and bicyclic protons (δ 1.8–3.0 ppm) .
Reactivity and Functionalization
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 7-azabicyclo[4.1.0]heptane-7-carboxylic acid, a precursor for peptide mimetics. Kinetic studies reveal that hydrolysis rates are pH-dependent, with base-catalyzed mechanisms prevailing above pH 9.
Nitrogen Functionalization
The bridgehead nitrogen participates in alkylation and acylation reactions. For example, treatment with methyl iodide yields quaternary ammonium salts, which exhibit enhanced solubility in polar solvents.
Applications in Drug Discovery
Scaffold for Bioactive Molecules
The rigid bicyclic framework mimics natural amino acid conformations, enabling its use in designing protease inhibitors and receptor modulators. Derivatives with substituents at the 1- and 6-positions show promise in targeting neurological receptors.
Comparative Analysis with Analogues
| Compound | Target Application | Key Advantage |
|---|---|---|
| 7-Azabicyclo[4.1.0]heptane ethyl ester | Enzyme inhibitors | Conformational rigidity |
| 4-Thia-1-azabicyclo[3.2.0]heptane | Antibacterial agents | Enhanced binding affinity |
| 6-Azabicyclo[3.2.0]heptane | Asymmetric synthesis | Planar chirality |
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